molecular formula C17H18O5S B13839450 Benzyl (R)-2-tosyloxypropionate

Benzyl (R)-2-tosyloxypropionate

Cat. No.: B13839450
M. Wt: 334.4 g/mol
InChI Key: VTIDIAIZOPXIFZ-CQSZACIVSA-N
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Description

Benzyl ®-2-tosyloxypropionate is an organic compound featuring a benzyl group attached to a propionate moiety with a tosyl (p-toluenesulfonyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-2-tosyloxypropionate typically involves the esterification of ®-2-hydroxypropionic acid with benzyl alcohol, followed by tosylation. The reaction conditions often include the use of a base such as pyridine and a tosyl chloride reagent to introduce the tosyl group .

Industrial Production Methods: Industrial production methods for Benzyl ®-2-tosyloxypropionate may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl ®-2-tosyloxypropionate involves its reactivity towards nucleophiles and electrophiles. The tosyl group acts as a good leaving group, facilitating various substitution reactions. The benzyl group can stabilize reaction intermediates through resonance, enhancing the compound’s reactivity .

Molecular Targets and Pathways:

Properties

Molecular Formula

C17H18O5S

Molecular Weight

334.4 g/mol

IUPAC Name

benzyl (2R)-2-(4-methylphenyl)sulfonyloxypropanoate

InChI

InChI=1S/C17H18O5S/c1-13-8-10-16(11-9-13)23(19,20)22-14(2)17(18)21-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3/t14-/m1/s1

InChI Key

VTIDIAIZOPXIFZ-CQSZACIVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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